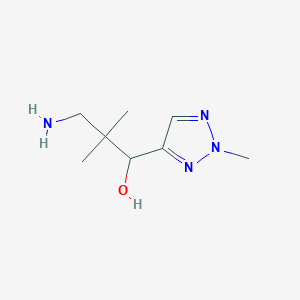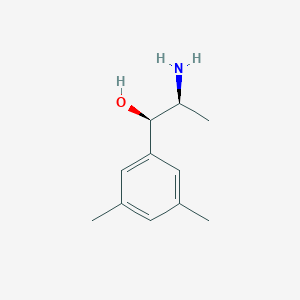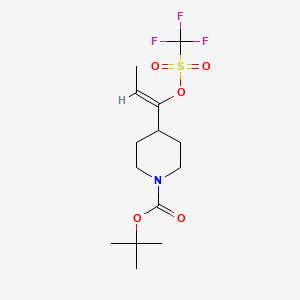
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and a trifluoromethylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Addition of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is added through a sulfonylation reaction, typically using trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is similar in structure but contains a phenylamino group instead of the trifluoromethylsulfonyl group.
4-ANPP (4-anilinopiperidine): Another related compound used in the synthesis of fentanyl and its analogues.
Uniqueness
The uniqueness of (Z)-tert-Butyl 4-(1-(((trifluoromethyl)sulfonyl)oxy)prop-1-en-1-yl)piperidine-1-carboxylate lies in its trifluoromethylsulfonyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H22F3NO5S |
|---|---|
Peso molecular |
373.39 g/mol |
Nombre IUPAC |
tert-butyl 4-[(Z)-1-(trifluoromethylsulfonyloxy)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H22F3NO5S/c1-5-11(23-24(20,21)14(15,16)17)10-6-8-18(9-7-10)12(19)22-13(2,3)4/h5,10H,6-9H2,1-4H3/b11-5- |
Clave InChI |
PSYOKZCNWOPBPS-WZUFQYTHSA-N |
SMILES isomérico |
C/C=C(/C1CCN(CC1)C(=O)OC(C)(C)C)\OS(=O)(=O)C(F)(F)F |
SMILES canónico |
CC=C(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13160164.png)
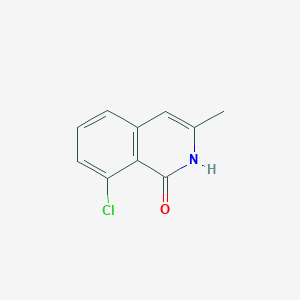
![4-([1-(Chloromethyl)cyclopropyl]methyl)oxane](/img/structure/B13160171.png)


![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)

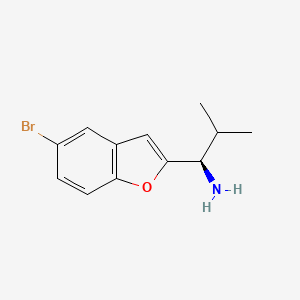


![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)
